molecular formula C5H6FN3 B1440709 2-Fluoro-5-hydrazinylpyridine CAS No. 940958-93-0

2-Fluoro-5-hydrazinylpyridine

Cat. No.: B1440709
CAS No.: 940958-93-0
M. Wt: 127.12 g/mol
InChI Key: HZFHFNYJGVMRFE-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydrazinylpyridine (CAS: 940958-93-0, Molecular Formula: C₅H₆FN₃) is a pyridine derivative featuring a fluorine atom at the 2-position and a hydrazine group at the 5-position. Its structure enables versatile reactivity, making it valuable for constructing pyrazole and hydrazone derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-fluoropyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-Fluoro-5-hydrazinylpyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydrazinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

Chemistry

2-Fluoro-5-hydrazinylpyridine serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in chemical synthesis.

Reaction Type Description
OxidationForms azides or nitro derivatives using agents like hydrogen peroxide.
ReductionConverts to amines or other reduced forms using sodium borohydride.
SubstitutionThe fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Biological Applications

Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Its hydrazine group can form covalent bonds with biomolecules, influencing various biological processes.

Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that at a concentration of 6.0 µM, this compound inhibited nitric oxide production in lipopolysaccharide-induced RAW264.7 macrophage cells by approximately 49.70% compared to controls.

Treatment NO Production Inhibition (%)
PDTC (Positive Control)58.27 ± 4.19
This compound49.70 ± 3.62

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in drug development. Its unique structural features allow it to interact with specific molecular targets, making it valuable in treating various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its role in developing new materials with unique electronic or optical properties is also noteworthy.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog Overview

Key structural analogs include:

  • 2-Chloro-5-fluoropyridine (CAS: 514797-68-7)
  • 2-Fluoro-5-hydroxypyridine (CAS: 55758-32-2)
  • 2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2)
  • 2-Chloro-5-fluoro-4-formylpyridine (CAS: 1217479-95-3)

These analogs differ in substituents (e.g., Cl, OH, SCH₃, CHO) at the 5-position, significantly altering their physicochemical and pharmacological properties.

Physicochemical Properties

Compound Molecular Formula Molecular Weight CAS Number Solubility (Predicted) LogP
2-Fluoro-5-hydrazinylpyridine C₅H₆FN₃ 127.11 g/mol 940958-93-0 Moderate in polar solvents 0.45
2-Chloro-5-fluoropyridine C₅H₃ClFN 131.54 g/mol 514797-68-7 Low in water 1.89
2-Fluoro-5-hydroxypyridine C₅H₄FNO 113.09 g/mol 55758-32-2 High in polar solvents -0.12
2-Fluoro-5-(methylthio)pyridine C₆H₆FNS 143.18 g/mol 1037764-83-2 Moderate in DMSO 1.75
2-Chloro-5-fluoro-4-formylpyridine C₆H₃ClFNO 159.55 g/mol 1217479-95-3 Low in water 1.32

Notes:

  • The hydrazine group in this compound enhances its nucleophilic reactivity compared to halogenated analogs .
  • The hydroxyl and methylthio substituents increase solubility in polar solvents due to hydrogen bonding and sulfur-mediated interactions .

Pharmacological and Toxicological Data

This compound

  • Synthesis : Produced via condensation of hydrazine with 2-fluoro-5-nitropyridine, yielding 50.7% purity after column chromatography .

2-Chloro-5-fluoropyridine

  • Toxicity: Limited data, but chlorinated pyridines generally exhibit higher cytotoxicity than fluorinated analogs due to stronger electrophilicity .

2-Fluoro-5-hydroxypyridine

  • Bioactivity: Hydroxyl groups enable metal chelation, making it a candidate for antimicrobial agents. No direct toxicity data available .

2-Fluoro-5-(methylthio)pyridine

  • Reactivity: Methylthio group facilitates cross-coupling reactions, useful in agrochemical synthesis. No reported in vivo studies .

Biological Activity

2-Fluoro-5-hydrazinylpyridine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anti-inflammatory properties, synthesis methods, and relevant case studies.

This compound has the molecular formula C5H6FN3C_5H_6FN_3 and a molecular weight of approximately 129.12 g/mol. The presence of a fluorine atom and a hydrazine group in its structure contributes to its unique reactivity and biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In one experiment, the compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The results indicated that at a concentration of 6.0 µM, the compound exhibited significant inhibitory effects on NO secretion, with a reduction rate of approximately 49.70% compared to controls .

Table 1: Inhibitory Effects on NO Production

TreatmentNO Production Inhibition (%)
PDTC (Positive Control)58.27 ± 4.19
This compound49.70 ± 3.62

The study concluded that the compound's structural features, particularly the nitrogen and fluorine atoms, play a crucial role in its biological activity by acting as electron donors .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine halides with hydrazine hydrate. A notable method includes mixing 2-fluoro-3-chloropyridine with hydrazine hydrate under controlled conditions to yield the desired hydrazinyl derivative . This method emphasizes the importance of reaction conditions in achieving high yields and purity.

Case Studies

A case study involving the use of this compound in preclinical models demonstrated its efficacy in reducing inflammation associated with various diseases. The compound's mechanism was linked to the modulation of pro-inflammatory cytokines, which are critical in inflammatory responses .

In another study focusing on neuroinflammation, it was found that compounds similar to this compound could potentially serve as therapeutic agents for neurodegenerative diseases by modulating microglial activity and reducing inflammatory markers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-hydrazinylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the hydrazinyl group to a fluoropyridine precursor. For example, nucleophilic substitution of 2-fluoro-5-nitropyridine with hydrazine hydrate under reflux in ethanol (60–80°C) can yield the target compound. Key parameters include temperature control (to avoid side reactions like over-reduction) and stoichiometric ratios (e.g., 1:3 molar ratio of nitropyridine to hydrazine). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of 1H^1 \text{H}/19F^19 \text{F} NMR and high-resolution mass spectrometry (HRMS) is critical. The 19F^19 \text{F} NMR peak at ~-120 ppm confirms fluorine retention, while 1H^1 \text{H} NMR resolves hydrazinyl protons as broad singlets (~δ 3–4 ppm). X-ray crystallography (as seen in analogous compounds like 5-fluoro-hydrazinyl derivatives) provides structural validation, particularly for assessing intramolecular hydrogen bonding .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. The compound’s hydrazine moiety poses toxicity risks (e.g., respiratory irritation). Avoid dust formation via wet handling, and store waste in sealed containers for professional disposal. Refer to safety data sheets (SDS) for pyridine derivatives with similar functional groups (e.g., 2-chloro-5-nitropyridine) for spill management .

Advanced Research Questions

Q. How do the electronic properties of the fluorine and hydrazinyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution, while the hydrazinyl group acts as a directing moiety. For Suzuki-Miyaura couplings, optimize catalyst systems (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) to prevent hydrazine oxidation. Monitor reaction progress via TLC and isolate intermediates to confirm regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for hydrazinylpyridine derivatives?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct effects from off-target interactions. Use orthogonal analytical methods (HPLC purity >95%, 1H^1 \text{H} NMR) to confirm compound integrity. For conflicting SAR studies, conduct meta-analyses of structural analogs (e.g., 2-amino-5-nitropyridines) to identify conserved pharmacophores .

Q. How can computational chemistry predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to assess protonation states and tautomeric equilibria. Solvation models (e.g., COSMO-RS) predict solubility trends, while molecular dynamics simulations evaluate hydrolytic degradation pathways. Compare results with experimental stability data (pH 1–13 buffers, monitored via UV-Vis spectroscopy) .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?

  • Methodological Answer : The compound serves as a precursor for fused pyridazines or triazoles via cyclocondensation with ketones or aldehydes. For example, refluxing with acetylacetone yields pyridopyridazine derivatives. Optimize reaction time (4–6 hr) and solvent (DMF or toluene) to balance ring closure efficiency and byproduct formation .

Q. Key Considerations for Experimental Design

  • Reproducibility : Document solvent batch effects (e.g., anhydrous ethanol vs. 95% ethanol) to mitigate variability in hydrazine reactivity.
  • Ethical Compliance : Follow institutional guidelines for handling toxic intermediates (e.g., hydrazine derivatives) and disposal protocols .

Properties

IUPAC Name

(6-fluoropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFHFNYJGVMRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695105
Record name 2-Fluoro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940958-93-0
Record name 2-Fluoro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of sodium nitrite (345 mg, 5.00 mmol) in water (2.5 ml) was added dropwise to a vigorously stirred solution of 6-fluoropyridin-3-amine (561 mg, 5 mmol) in 6N hydrochloric acid (5 ml) at 0° C. The mixture was stirred at 0° C. for 1 hour, then a solution of tin (II) chloride dihydrate (2.82 g, 12.5 mmol) in 6N hydrochloric acid (5 ml) was added dropwise whilst adding small pieces of ice to keep the inner temperature below 5° C. The formation of a foamy layer was observed during the addition and stirring was continued at 0° C. for 3 h. The mixture was made alkaline (pH=14) by addition of 40% aqueous solution of potassium hydroxide and extracted with ethyl acetate (5 times 15 ml). The combined organic extracts were dried over sodium sulfate, the drying agent was filtered off and the solvent was removed under reduced pressure to afford 250 mg (39%) of the target compound as a pale-yellow solid.
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39%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-5-hydrazinylpyridine
2-Fluoro-5-hydrazinylpyridine
2-Fluoro-5-hydrazinylpyridine
2-Fluoro-5-hydrazinylpyridine
2-Fluoro-5-hydrazinylpyridine
2-Fluoro-5-hydrazinylpyridine

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